N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-18(21-22-20)16-7-9-17(10-8-16)23-29(26,27)19-13-14(2)5-6-15(19)3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBEOCJSNYJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Functionalization
Pyridazine derivatives are typically synthesized via cyclization or modification of pre-existing heterocycles. For 6-(ethylsulfonyl)pyridazine:
- Route 1 : Sulfonation of 6-mercaptopyridazine using ethylsulfonyl chloride under basic conditions (e.g., NaH in THF).
- Route 2 : Oxidation of 6-(ethylthio)pyridazine with meta-chloroperbenzoic acid (mCPBA) to yield the sulfone.
Optimization : Route 2 offers higher yields (85–90%) due to milder conditions, avoiding competing side reactions.
Suzuki-Miyaura Coupling
The 3-chloro-6-(ethylsulfonyl)pyridazine intermediate undergoes cross-coupling with 4-aminophenylboronic acid. Key conditions (Table 1):
| Catalyst | Solvent | Base | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 78% | |
| PdCl₂(dppf) | DMF/H₂O | K₂CO₃ | 82% |
Key Insight : PdCl₂(dppf) with K₂CO₃ in DMF/H₂O minimizes dehalogenation side products.
Synthesis of Intermediate B: 2,5-Dimethylbenzenesulfonyl Chloride
Sulfonation of 2,5-Dimethylbenzene
Direct sulfonation using chlorosulfonic acid at 0–5°C yields the sulfonic acid, which is converted to the sulfonyl chloride with PCl₅.
Reaction Scheme :
$$
\text{2,5-Dimethylbenzene} \xrightarrow{\text{ClSO₃H}} \text{2,5-Dimethylbenzenesulfonic acid} \xrightarrow{\text{PCl₅}} \text{2,5-Dimethylbenzenesulfonyl chloride}
$$
Purity : Distillation under reduced pressure (b.p. 145–150°C at 15 mmHg) achieves >95% purity.
Final Coupling: Sulfonamide Formation
Nucleophilic Acyl Substitution
Intermediate A reacts with Intermediate B in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (Table 2):
| Conditions | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| TEA, DCM | 0°C → RT | 12 h | 65% | |
| DMAP, THF | RT | 6 h | 72% |
Optimization : 4-Dimethylaminopyridine (DMAP) in THF accelerates reaction kinetics via nucleophilic catalysis.
Alternative Coupling Strategies
- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (Yield: 68%).
- Solid-Phase Synthesis : Immobilized sulfonyl chloride on Wang resin enables stepwise purification (Yield: 70%).
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine compounds.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiplatelet agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide.
Sulfonamides: Other sulfonamide compounds, such as sulfa drugs, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the sulfonamide class and features a pyridazine ring, which is essential for its biological interactions. The molecular formula is , with a molecular weight of approximately 451.49 g/mol. The structure includes a sulfonamide group, which is known for its biological activity against various targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts by:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thus blocking their catalytic functions.
- Receptor Modulation : It may interact with cellular receptors that modulate signal transduction pathways, affecting various cellular processes such as proliferation and apoptosis.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies:
- Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.
- Mechanistic Studies : Research has shown that these compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in cancerous conditions.
Case Studies and Research Findings
- In Vivo Studies : A study involving a related benzimidazole derivative demonstrated significant mucoprotective effects against chemotherapy-induced intestinal mucositis in mice. This suggests that similar compounds may have protective roles in chemotherapy settings by modulating inflammatory responses and enhancing gut health .
- In Vitro Studies : Laboratory tests have indicated that compounds with the pyridazine moiety exhibit cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates compared to controls.
- Pharmacokinetics : The bioavailability and metabolic pathways of sulfonamide derivatives are crucial for understanding their therapeutic potential. Studies indicate that these compounds are generally well absorbed and metabolized in vivo, which supports their use in clinical applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
